5-[(3-chloro-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(3-chloro-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with a chlorinated and diethoxylated benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chloro-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves multiple steps. One common method includes the following steps:
Nitration: The initial step involves the nitration of a suitable benzene derivative to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The amine group is then substituted with a chlorinated and diethoxylated benzyl group through a nucleophilic substitution reaction.
Cyclization: The final step involves the cyclization of the intermediate product to form the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(3-chloro-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorinated benzyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
5-[(3-chloro-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(3-chloro-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-amino-1,3-dihydro-2H-benzimidazol-2-one: A structurally similar compound with different substituents.
4-[(3-chloro-4,5-diethoxybenzyl)amino]benzoic acid: Another compound with a similar benzyl group but different core structure.
Uniqueness
5-[(3-chloro-4,5-diethoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific combination of a benzimidazole core and a chlorinated, diethoxylated benzyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H20ClN3O3 |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
5-[(3-chloro-4,5-diethoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C18H20ClN3O3/c1-3-24-16-8-11(7-13(19)17(16)25-4-2)10-20-12-5-6-14-15(9-12)22-18(23)21-14/h5-9,20H,3-4,10H2,1-2H3,(H2,21,22,23) |
InChI Key |
KSAZJZUCHCGKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Cl)OCC |
Origin of Product |
United States |
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